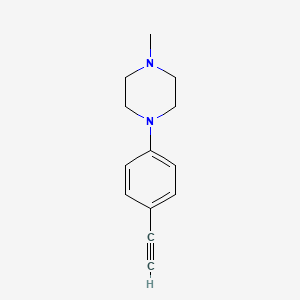

1-(4-Ethynylphenyl)-4-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-(4-ethynylphenyl)-4-methylpiperazine |

InChI |

InChI=1S/C13H16N2/c1-3-12-4-6-13(7-5-12)15-10-8-14(2)9-11-15/h1,4-7H,8-11H2,2H3 |

InChI Key |

VSRLIXHYPWDUSU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C#C |

Origin of Product |

United States |

Significance of Piperazine Derivatives in Contemporary Chemical Research

The piperazine (B1678402) moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern chemical research. researchgate.netrsc.orgnih.govmdpi.com Its prevalence stems from a unique combination of physicochemical properties and synthetic tractability. The presence of two nitrogen atoms imparts basicity and allows for the formation of salts, which can enhance the solubility and bioavailability of parent molecules, a particularly desirable trait in medicinal chemistry. nih.govmdpi.com

Piperazine derivatives have demonstrated a vast spectrum of biological activities, finding applications as anticancer, antibacterial, antifungal, and antiviral agents. rsc.orgmdpi.comnih.gov The structural flexibility of the piperazine ring, which can adopt various conformations, coupled with the ability to introduce diverse substituents at the nitrogen atoms, allows for the fine-tuning of their pharmacological profiles. nih.govresearchgate.net Beyond pharmaceuticals, piperazine-based structures are also being explored in materials science, for instance, in the development of aggregation-induced emission (AIE) materials and as components of metal-organic frameworks (MOFs). rsc.orgrsc.org The electron-donating nature and specific conformations of the piperazine ring can be harnessed to create materials with unique photophysical properties. rsc.org

Structural Features of 1 4 Ethynylphenyl 4 Methylpiperazine As a Molecular Scaffold

1-(4-Ethynylphenyl)-4-methylpiperazine is a molecule that thoughtfully integrates three key functional components: the N-methylpiperazine group, a central phenyl ring, and a terminal ethynyl (B1212043) group. This specific arrangement of functional groups bestows upon the molecule a distinct set of properties and a versatile reactivity profile, making it a valuable molecular scaffold.

The N-methylpiperazine moiety provides a basic nitrogen center, which can be protonated to form salts or coordinated to metal centers. The methyl group on the second nitrogen atom influences the steric and electronic environment of the piperazine (B1678402) ring. The central phenyl ring acts as a rigid spacer, ensuring a well-defined spatial relationship between the piperazine and the ethynyl functionalities.

The terminal ethynyl group is the most reactive site for further chemical transformations. This C-C triple bond is a gateway to a plethora of chemical reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.orgnih.gov This palladium-catalyzed reaction allows for the facile formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the construction of more complex, conjugated systems. wikipedia.orgwashington.edu The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly valuable transformation in organic synthesis. wikipedia.orgnih.gov

While specific, experimentally determined data for this compound are not widely available in the reviewed literature, its properties can be inferred from its constituent parts. A plausible synthetic route to this compound involves the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with 1-(4-iodophenyl)-4-methylpiperazine, followed by deprotection of the silyl (B83357) group.

Table 1: Physicochemical and Spectroscopic Data of this compound and Related Compounds

| Compound/Property | This compound | 1-Methylpiperazine (B117243) | 1-(4-Bromophenyl)piperazine |

| Molecular Formula | C13H16N2 | C5H12N2 | C10H13BrN2 |

| Molecular Weight | 200.28 g/mol | 100.16 g/mol | 241.13 g/mol |

| Melting Point | Not Reported | -6 °C | 91-95 °C |

| Boiling Point | Not Reported | 138 °C | 353.3±27.0 °C (Predicted) |

| ¹H NMR | Not Reported | See nih.gov | See mdpi.com |

| ¹³C NMR | Not Reported | See nih.gov | See mdpi.com |

| IR Spectrum (cm⁻¹) | Not Reported | See nist.govchemicalbook.com | Not Reported |

| Mass Spectrum | Not Reported | See nih.govnist.gov | Not Reported |

Current Research Trajectories and Open Questions in the Chemistry of Ethynyl Piperazine Systems

Strategies for Constructing the Piperazine Core in this compound

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.govresearchgate.netnih.gov These strategies range from classical cyclization reactions to modern multi-component approaches, each offering distinct advantages in terms of efficiency, diversity, and substrate scope.

Cyclization Reactions in Piperazine Ring Formation

Cyclization reactions represent a fundamental approach to the synthesis of the piperazine core. These methods typically involve the formation of two carbon-nitrogen bonds to close a six-membered ring from an acyclic precursor. A variety of strategies fall under this category, including palladium-catalyzed cyclizations that can form highly substituted piperazines with significant regio- and stereochemical control by coupling diamine components with a propargyl unit. organic-chemistry.org Another approach involves manganese(III) acetate-mediated radical cyclizations of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds to yield functionalized piperazine-containing dihydrofurans. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool, enabling the cyclization of α-aminyl radicals generated from amino-acid-derived diamines and various aldehydes to access diverse C2-substituted piperazines under mild conditions. mdpi.com

Multi-component Reactions for Piperazine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly well-suited for generating molecular diversity around the piperazine core. nih.govthieme-connect.com For instance, a four-component Ugi condensation can be employed, combining an N-alkylethylenediamine, an isocyanide, a carboxylic acid, and an aldehyde (such as chloroacetaldehyde) to produce piperazine-2-carboxamides in a one-pot process. thieme-connect.com A modified "split-Ugi" methodology has also been developed for bis-secondary diamines like piperazine, allowing for the synthesis of 1,4-disubstituted piperazine-based compounds from piperazine, an aldehyde, an isocyanide, and a carboxylic acid. nih.gov Another powerful MCR strategy involves a one-pot, three-component reaction comprising the ring-opening of N-activated aziridines with anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to yield highly substituted piperazines with excellent stereoselectivity. acs.org

| Methodology | Reactants | Key Features | Reference |

| Ugi Four-Component Reaction | N-alkylethylenediamine, Isocyanide, Carboxylic Acid, Aldehyde | One-pot synthesis of piperazine-2-carboxamides. | thieme-connect.com |

| Split-Ugi Reaction | Piperazine, Aldehyde, Isocyanide, Carboxylic Acid | Generates 1,4-disubstituted piperazines; suitable for bis-secondary diamines. | nih.gov |

| Aziridine Annulation | N-activated Aziridine, Aniline, Propargyl Carbonate | Stereospecific synthesis of highly substituted piperazines. | acs.org |

Reductive Cyclization and Amine Derivatization Approaches

Reductive cyclization offers a robust pathway to the piperazine nucleus from specifically designed acyclic precursors. One notable method involves the catalytic reductive cyclization of bis(oximinoalkyl)amines. nih.govresearchgate.net In this approach, a primary amine is converted into a dioxime through a sequential double Michael addition to nitrosoalkenes. nih.govresearchgate.net The subsequent catalytic hydrogenation of the dioxime unit, often using a palladium-on-carbon (Pd/C) catalyst, leads to the formation of the piperazine ring. nih.gov This method is versatile, allowing for the synthesis of piperazines with various substituents at both carbon and nitrogen atoms. nih.govresearchgate.net A proposed mechanism involves the hydrogenolysis of the N-O bonds to yield a diimine intermediate, which then cyclizes and undergoes further reduction to the final piperazine product. nih.gov Another established reductive cyclization approach involves the reduction of dinitriles, such as di-(cyanomethyl)-amine derivatives, which cyclize intramolecularly to form the piperazine ring. acs.org

Installation of the 4-Ethynylphenyl Moiety

The introduction of the 4-ethynylphenyl group is a critical step in the synthesis of the target molecule. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Aryl-Alkyne Linkages

The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Meanwhile, in the copper cycle, the terminal alkyne is deprotonated by the base and reacts with the Cu(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final aryl-alkyne product and regenerates the Pd(0) catalyst. wikipedia.org

To synthesize this compound, two main Sonogashira strategies can be envisioned:

Coupling of a pre-formed 1-(4-halophenyl)-4-methylpiperazine with a terminal alkyne (such as trimethylsilylacetylene, followed by deprotection).

Coupling of 1-halo-4-ethynylbenzene with 1-methylpiperazine (B117243) via a different cross-coupling reaction like the Buchwald-Hartwig amination.

The Sonogashira reaction is versatile and can be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org Numerous advancements have been made, including the development of copper-free Sonogashira protocols to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgorganic-chemistry.org Furthermore, heterogeneous catalysts, such as palladium anchored on nanosized MCM-41, have been developed to allow for high yields with low catalyst loading and easy catalyst recovery. mdpi.com For substrates with poor solubility, high-temperature ball-milling has been shown to enable highly efficient Sonogashira coupling. rsc.org

| Catalyst System | Key Features | Typical Substrates | Reference |

| Pd(0)/Cu(I) | The classic and most widely used system. | Aryl/vinyl halides and terminal alkynes. | libretexts.orgwikipedia.org |

| Copper-Free Systems | Avoids alkyne homocoupling byproducts. | Often requires specific ligands or bases. | wikipedia.orgorganic-chemistry.org |

| Heterogeneous Pd Catalysts (e.g., NS-MCM-41-Pd) | Allows for low catalyst loading and catalyst recycling. | Aryl and heteroaryl halides. | mdpi.com |

| Mechanochemical (Ball-Milling) | Effective for poorly soluble or solid-state reactants. | Polyaromatic halides. | rsc.org |

Regioselective and Stereoselective Considerations in Ethynylphenyl Introduction

In the synthesis of this compound, stereoselectivity is not a factor in the introduction of the ethynylphenyl moiety to the symmetrical 4-methylpiperazine ring. However, regioselectivity is of paramount importance to ensure the desired para (1,4) substitution pattern on the phenyl ring.

The regiochemical outcome is primarily controlled by the choice of starting materials. To achieve the 1,4-disubstituted pattern, one must begin with an aryl precursor that is already functionalized in the para position. For example, in a Sonogashira coupling approach, one would use 1-iodo-4-(4-methylpiperazin-1-yl)benzene as the aryl halide. The iodine atom at the 4-position dictates the exact location where the ethynyl group will be installed.

Alternatively, if constructing the molecule via an amination reaction, the starting material would be a 4-halo-ethynylbenzene, such as 1-bromo-4-ethynylbenzene. The subsequent coupling with 1-methylpiperazine, for example through a Buchwald-Hartwig amination, would result in the piperazine moiety being attached at the 1-position, preserving the required 1,4-substitution.

In cases where a dihalogenated benzene (B151609) is used as a starting material (e.g., 1-bromo-4-iodobenzene), high regioselectivity can often be achieved due to the differential reactivity of the carbon-halogen bonds towards palladium(0) oxidative addition. The C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond. This reactivity difference allows for selective coupling at the more reactive site. By carefully selecting the dihalide and controlling the reaction conditions, one can perform a Sonogashira coupling at the iodo-position, followed by a Buchwald-Hartwig amination at the bromo-position, thereby constructing the desired 1,4-disubstituted product with high regiochemical precision.

Methylation of the Piperazine Nitrogen

The introduction of a methyl group at the N4 position of the piperazine ring is a critical step in the synthesis of the target compound. This functionalization can be achieved through several established methods, primarily categorized as N-alkylation strategies and reductive amination approaches.

Direct N-alkylation is a common method for methylating secondary amines like the piperazine moiety. This strategy involves the reaction of the piperazine nitrogen with an electrophilic methyl source. Traditional alkylating agents include methyl iodide or dimethyl sulfate. However, modern approaches often utilize alcohols as alkylating reagents, which are considered greener alternatives. For instance, photocatalytic systems, such as a mixed heterogeneous catalyst of copper- and gold-loaded titanium dioxide (Cu/TiO2 and Au/TiO2), can facilitate the N-alkylation of amines with alcohols at room temperature. researchgate.netdntb.gov.ua While effective, these reactions can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts, thus requiring careful control of stoichiometry and reaction conditions. researchgate.net The choice of base and solvent is also crucial to modulate the reactivity and prevent undesired side reactions.

| Alkylation Strategy | Reagents | Key Features | Potential Issues |

| Classical N-Alkylation | Methyl iodide, Dimethyl sulfate | Well-established, high reactivity | Use of toxic reagents, risk of over-alkylation |

| Photocatalytic N-Alkylation | Alcohols (e.g., Methanol), Cu/Au-TiO2 catalyst | Greener approach, mild conditions (room temp) researchgate.net | Requires specialized equipment, catalyst preparation |

| Transfer Hydrogenation | Alcohols, Transition metal catalyst (e.g., Iridium) | High atom economy, uses alcohols as alkylating agents nih.gov | May require high temperatures, catalyst cost |

This table provides a summary of common N-alkylation strategies for piperazine functionalization.

Reductive amination is a highly efficient and widely used alternative for the synthesis of N-methylated amines. researchgate.net This method typically involves a two-step, one-pot process where the secondary amine (piperazine precursor) reacts with an aldehyde or ketone—in this case, formaldehyde—to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-methylated product. nih.gov

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity, making it suitable for substrates with sensitive functional groups. nih.gov Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed. The use of biocatalysts, such as imine reductases (IREDs), is an emerging green alternative that operates under mild conditions in aqueous media. researchgate.net Reductive amination offers excellent control over the degree of alkylation, generally avoiding the formation of quaternary salts that can occur with direct alkylation methods. nih.govnih.gov

| Reducing Agent | Carbonyl Source | Typical Conditions | Advantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Formaldehyde | Acetic acid, 1,2-dichloroethane, RT nih.gov | Mild, selective, high functional group tolerance |

| Sodium Cyanoborohydride (NaBH₃CN) | Formaldehyde | Methanol, pH control | Effective, but uses toxic cyanide |

| Catalytic Hydrogenation | Formaldehyde | H₂, Pd/C catalyst | Clean, high yield, atom economical |

| Imine Reductases (IREDs) | Formaldehyde | Aqueous buffer, NADPH cofactor, RT researchgate.net | Green, highly selective, mild conditions |

This table outlines various reductive amination approaches for the N-methylation of piperazine.

Refinement of Synthetic Pathways for Enhanced Yield and Selectivity

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction's success is highly dependent on the careful selection of these components.

Catalyst Systems:

Palladium Catalysts: Common palladium sources include phosphine-ligated complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). libretexts.orgwikipedia.org More advanced systems utilize N-heterocyclic carbene (NHC) palladium complexes, which can offer greater stability and activity, sometimes allowing for lower catalyst loadings. libretexts.org For example, pyridine-containing Pd-NHC complexes like PEPPSI-SONO-SP² have shown high efficiency in Sonogashira couplings under mild and green conditions. rsc.org

Copper Co-catalysts: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of a reactive copper acetylide intermediate. hes-so.ch However, copper-free Sonogashira variants have been developed to avoid issues related to the homocoupling of alkynes and difficulties in removing copper residues. organic-chemistry.org

Reaction Conditions:

Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction. hes-so.ch Inorganic bases like potassium carbonate (K₂CO₃) can also be effective. hes-so.ch

Solvent: Solvents range from amines like triethylamine (which can also act as the base) to aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Recent efforts have focused on using greener solvents like ethanol (B145695)/water mixtures. rsc.org

Temperature: While classic Sonogashira reactions often required elevated temperatures, modern catalyst systems can enable the reaction to proceed efficiently at room temperature. wikipedia.org

| Parameter | Conventional Approach | Optimized/Modern Approach | Impact on Yield/Selectivity |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | Pd-NHC complexes (e.g., PEPPSI) rsc.org | Increased stability, lower catalyst loading, higher turnover numbers. |

| Co-catalyst | Copper(I) Iodide (CuI) wikipedia.org | Copper-free systems organic-chemistry.org | Avoids alkyne homocoupling, simplifies purification. |

| Base | Triethylamine, Piperidine (B6355638) | K₂CO₃, Cs₂CO₃ hes-so.chnih.gov | Can improve yields and substrate scope. |

| Solvent | DMF, Toluene, THF | "Green" solvents (e.g., Water, Ethanol) rsc.org | Reduces environmental impact. |

| Temperature | Reflux / High Temperature | Room Temperature wikipedia.org | Improves energy efficiency and functional group tolerance. |

This table compares conventional and optimized conditions for the Sonogashira coupling reaction.

To improve process efficiency and reduce waste from intermediate workups and purifications, one-pot synthetic protocols are highly desirable. nih.gov For the synthesis of this compound and its analogues, a one-pot procedure could combine the N-arylation of 1-methylpiperazine with a halo-substituted benzene and the subsequent Sonogashira coupling. core.ac.uk

Purification and Isolation Techniques for this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Extraction: A standard aqueous workup is typically the first step. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine to remove water-soluble impurities and salts. nih.gov

Column Chromatography: This is the most common method for purifying organic compounds. For this compound, silica (B1680970) gel is the standard stationary phase. The mobile phase (eluent) is typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product. nih.gov

Crystallization/Recrystallization: If the final compound is a stable solid, recrystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. dergipark.org.trmdpi.com Suitable solvents must be determined empirically.

Distillation: For liquid intermediates or if the final product has a suitable boiling point, distillation under reduced pressure can be an effective purification technique. This method separates compounds based on differences in their boiling points. google.com

| Technique | Principle | Application for Target Compound | Notes |

| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Initial workup to remove inorganic salts and highly polar/nonpolar impurities. nih.gov | A crucial first step before further purification. |

| Column Chromatography | Adsorption on a stationary phase (silica gel) | Primary method for separating the product from starting materials and organic byproducts. nih.gov | Eluent systems like Hexane/Ethyl Acetate are common. |

| Recrystallization | Difference in solubility at different temperatures | Final purification step to obtain a highly pure, crystalline solid product. dergipark.org.tr | Requires the compound to be a solid at room temperature. |

| Reduced Pressure Distillation | Separation based on boiling points at low pressure | Purification of liquid precursors (e.g., 1-methylpiperazine) or the final product if it is a high-boiling liquid. google.com | Protects against thermal decomposition of the compound. |

This table summarizes the primary techniques used for the purification and isolation of this compound.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification in organic chemistry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.com For arylpiperazine and ethynylarene derivatives, both column chromatography and High-Performance Liquid Chromatography (HPLC) are extensively utilized.

Column Chromatography

Flash column chromatography is the most common method for purifying reaction mixtures on a preparative scale in a research setting. orgsyn.org It utilizes a stationary phase, typically silica gel, packed into a glass column. youtube.comnih.gov The crude mixture is loaded onto the top of the column, and a solvent system (mobile phase or eluent) is passed through the column under positive pressure. orgsyn.org Compounds separate based on their polarity; less polar compounds travel through the column faster with a non-polar mobile phase, while more polar compounds have a stronger affinity for the polar silica gel and elute more slowly. youtube.com

The selection of an appropriate eluent system is crucial for effective separation and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). youtube.comnih.gov For compounds resulting from Sonogashira couplings, such as aryl-alkynes, specific solvent systems have been proven effective. rsc.org The purification process involves collecting the eluent in multiple fractions and analyzing them to isolate the fractions containing the pure desired product. youtube.com

| Stationary Phase | Mobile Phase (Eluent System) | Compound Class | Reference |

|---|---|---|---|

| Silica Gel | Hexane/Ether/Acetone (30:1:2) | Aryl-alkynes (Sonogashira products) | rsc.org |

| Silica Gel | Ethyl Acetate/Hexane (e.g., 1:10, 1:5) | Substituted Tetrahydroisoquinolines | acs.org |

| Silica Gel | Chloroform/Methanol (Gradient) | Bioactive compounds from extracts | nih.gov |

| Silica Gel | Hexane/Toluene | Substituted Benzene Derivatives | hu-berlin.de |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative separation technique that offers higher resolution and speed compared to traditional column chromatography. It is frequently used for the final purity assessment and for the isolation of high-purity compounds. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., octadecyl-bonded silica, C18) and the mobile phase is a polar solvent mixture, is commonly employed for the analysis of piperazine derivatives. nih.govmdpi.com

The method's parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, must be optimized for the specific analyte. nih.gov For arylpiperazine analogues, validated HPLC methods often use a mixture of acetonitrile (B52724) and an aqueous buffer as the mobile phase, with UV detection set at a wavelength where the compound exhibits strong absorbance. nih.gov Chiral HPLC can also be employed for the separation of enantiomers of complex piperazine-containing molecules. mdpi.com

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Octadecyl (C18) | Acetonitrile / Phosphate Buffer (pH 2) | UV (239 nm) | Purity evaluation of a phenylpiperazinyl-propyl derivative | nih.gov |

| Chiral HPLC | (S,S) di-(p-tolyl)tartaric acid resolving agent | Not specified | Not specified | Enantiomer separation of a dihydroquinazoline-piperazine drug | mdpi.com |

Recrystallization and Other Solid-Phase Purification Methods

While chromatography is versatile, other solid-phase methods are crucial for purification, especially for crystalline final products and for streamlined removal of specific impurities.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For piperazine derivatives, which are often basic, recrystallization can be performed on the free base or, more commonly, on a salt form (e.g., hydrochloride), which often yields highly crystalline solids. The purification of a piperazine-containing drug via crystallization of its tartaric acid salt is a documented industrial strategy. mdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique that uses solid particles, usually in a cartridge or on a disk, to isolate specific compounds from a solution. nih.gov It is widely used to clean up complex samples by removing interfering substances before chromatographic analysis. nih.gov For synthetic mixtures, SPE can be used to remove excess reagents or catalysts. The sorbents can be silica-based, polymer-based, or ion-exchange resins. nih.gov

Recent advancements include the use of magnetic solid-phase extraction (MSPE), where magnetic nanoparticles are functionalized to selectively bind target analytes, allowing for easy separation of the sorbent from the sample solution using an external magnet. cabidigitallibrary.org These methods offer a faster and often more environmentally friendly alternative to traditional liquid-liquid extraction and can be tailored for various classes of drugs and organic molecules. nih.govcabidigitallibrary.org

| Method | Solid Phase / Sorbent | Primary Application | Reference |

|---|---|---|---|

| Recrystallization | Crystalline solid matrix | Final purification of solid products and salts | mdpi.com |

| Solid-Phase Synthesis (SPS) Workup | Polymer resin (e.g., Polystyrene) | Purification of compound libraries by washing away excess reagents | medchem-ippas.eu |

| Solid-Phase Extraction (SPE) | Polymeric reversed-phase sorbents (e.g., Strata-X) | Sample cleanup and extraction from complex matrices | nih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Functionalized magnetic nanoparticles | Rapid isolation and enrichment of analytes from solutions | cabidigitallibrary.org |

Mechanistic Pathways of Key Coupling Reactions Involving the Ethynylphenyl Group

The synthesis of the C(sp²)-C(sp) bond characteristic of the ethynylphenyl group in this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. organic-chemistry.orgnbinno.com This reaction class is valued for its versatility and tolerance of various functional groups under generally mild conditions. researchgate.net

Catalytic Cycles in Palladium-Mediated C-C Bond Formation

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper catalysts. organic-chemistry.org The mechanism is generally understood to involve two interconnected cycles.

The Palladium Cycle:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An aryl halide (e.g., 1-iodo-4-(4-methylpiperazin-1-yl)benzene) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) species. wikipedia.orgiupac.org This step is often the rate-limiting step of the reaction. wikipedia.org The reactivity order for the halide is I > Br > Cl. wikipedia.org

Transmetalation : The Pd(II) complex then reacts with a copper(I) acetylide, which is formed in the copper cycle. In this step, the alkynyl group is transferred from the copper to the palladium center, yielding a Pd(II)-alkynyl complex and regenerating the copper(I) salt. wikipedia.org

Reductive Elimination : The final step is the reductive elimination from the Pd(II)-alkynyl complex, which forms the C-C bond of the final product (this compound) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. iupac.org

The Copper Cycle:

A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of an amine base. wikipedia.org

This reaction forms a copper(I) acetylide intermediate. wikipedia.org

This copper acetylide is the species that participates in the transmetalation step with the palladium complex. wikipedia.org

While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is more common to use more stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂. These are reduced in situ to the active Pd(0) species by reagents in the reaction mixture, like an amine or a phosphine (B1218219) ligand. wikipedia.org

Ligand Effects on Reaction Kinetics and Stereochemistry

The choice of ligands coordinated to the palladium center profoundly impacts the efficiency, rate, and scope of the coupling reaction. Phosphine ligands and N-heterocyclic carbenes (NHCs) are commonly employed. libretexts.org

Electronic Effects : Electron-rich ligands, such as phosphines with electron-donating alkyl groups, can increase the rate of the oxidative addition step by making the palladium center more electron-rich and thus more nucleophilic. libretexts.orgbeilstein-journals.org This enhanced reactivity is crucial, especially when less reactive aryl bromides or chlorides are used as substrates. researchgate.net

Steric Effects : Sterically bulky ligands can promote the reductive elimination step, accelerating catalyst turnover. libretexts.org The use of bulky and electron-rich ligands often leads to more efficient Sonogashira couplings. libretexts.org

Catalyst Stability : The ligand also plays a critical role in stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black. Bidentate phosphine ligands, such as dppe or dppf, have been used to enhance catalyst stability. wikipedia.org

The stereochemistry of the starting materials is typically retained in the final product, as the formation of the C(sp²)-C(sp) bond does not create new stereocenters. libretexts.org

| Ligand Type | Example | Key Effect on Reaction | Reference |

|---|---|---|---|

| Electron-Rich Phosphines | P(t-Bu)₃ | Increases rate of oxidative addition. | libretexts.org |

| Bulky Phosphines | PCy₃ (Tricyclohexylphosphine) | Promotes catalyst dissociation and turnover. | researchgate.net |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Enhances catalyst stability. | wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | Can efficiently replace phosphine ligands, often providing high stability and activity. | libretexts.org |

Nucleophilic Substitution and Addition Reactions of the Piperazine Moiety

The piperazine ring contains two nitrogen atoms which confer nucleophilic properties to the molecule, allowing for a variety of derivatization reactions. researchgate.netambeed.com These reactions are fundamental for introducing the piperazine scaffold into larger molecules. nih.gov

Sₙ1 and Sₙ2 Mechanisms in Piperazine Derivatization

The alkylation of the piperazine nitrogen atoms typically proceeds via nucleophilic substitution, following either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the electrophile (e.g., an alkyl halide). nih.govnih.gov

Sₙ2 Mechanism : This mechanism is favored for primary and less-hindered secondary alkyl halides. masterorganicchemistry.com

Mechanism : It is a single, concerted step where the nucleophilic nitrogen of the piperazine attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction proceeds through a trigonal bipyramidal transition state. masterorganicchemistry.com

Kinetics : The reaction rate is dependent on the concentration of both the piperazine nucleophile and the alkyl halide substrate (bimolecular). youtube.com

Stereochemistry : Sₙ2 reactions proceed with an inversion of configuration at the electrophilic carbon center, a phenomenon often likened to an umbrella flipping inside out in the wind. masterorganicchemistry.comyoutube.com

Sₙ1 Mechanism : This mechanism becomes significant for tertiary and some secondary alkyl halides, particularly those that can form stabilized carbocations (e.g., benzylic or allylic systems). youtube.comkhanacademy.org

Mechanism : It is a two-step process. The first, rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. youtube.com In the second step, the nucleophilic piperazine rapidly attacks the carbocation.

Kinetics : The rate depends only on the concentration of the alkyl halide (unimolecular). youtube.com

Stereochemistry : Because the carbocation intermediate is planar, the piperazine nucleophile can attack from either face, leading to a mixture of enantiomers (racemization) if the carbon was a stereocenter. youtube.com

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Kinetics | First order (rate = k[Substrate]) | Second order (rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Addition Reactions to Unsaturated Linkers

Piperazine can act as a nucleophile in Michael (or aza-Michael) addition reactions with electron-deficient unsaturated compounds, such as those containing α,β-unsaturated carbonyls or nitriles. nih.gov This reaction is a key method for forming C-N bonds and extending molecular chains.

The mechanism involves the conjugate addition of one of the piperazine's secondary amine nitrogens to the β-carbon of the activated alkene.

The nucleophilic nitrogen atom of the piperazine attacks the electrophilic β-carbon of the unsaturated system.

This attack pushes the π-electrons of the C=C double bond onto the α-carbon, and subsequently, the π-electrons of the C=O (or C≡N) bond move to the oxygen (or nitrogen), forming an enolate intermediate.

This enolate is then protonated, typically by the solvent or a proton source, to yield the final addition product.

This type of reaction is highly efficient for creating monosubstituted piperazine derivatives, as the initial addition product is often less nucleophilic than the starting piperazine, which can help prevent disubstitution. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring and its Derivatives

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SₑAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents already present on the ring: the 4-methylpiperazin-1-yl group and the ethynyl group. nih.gov

4-Methylpiperazin-1-yl Group : This group is attached to the ring via a nitrogen atom. The lone pair of electrons on this nitrogen can be donated into the aromatic π-system through resonance (+M effect). This increases the electron density of the ring, particularly at the ortho and para positions. wikipedia.org Therefore, the piperazine group is a strongly activating and ortho-, para-directing group. wikipedia.orgtotal-synthesis.com Since the para position is already occupied, it directs incoming electrophiles to the positions ortho to itself (positions 2 and 6 on the ring).

Ethynyl Group (-C≡CH) : The sp-hybridized carbons of the ethynyl group are more electronegative than the sp²-hybridized carbons of the benzene ring. This causes the group to withdraw electron density from the ring through an inductive effect (-I effect). Consequently, the ethynyl group is a deactivating and meta-directing group. wikipedia.org It directs incoming electrophiles to the positions meta to itself (positions 3 and 5 on the ring).

When both groups are present on the ring in a para relationship, their directing effects are synergistic. The powerful activating, ortho-directing effect of the piperazine group dominates. Therefore, electrophilic substitution will occur predominantly at the positions ortho to the piperazine group (and meta to the ethynyl group). wikipedia.org

| Substituent on Phenyl Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -N(CH₂CH₂)₂NCH₃ (4-Methylpiperazin-1-yl) | Electron Donating (+M > -I) | Activating | Ortho, Para |

| -C≡CH (Ethynyl) | Electron Withdrawing (-I) | Deactivating | Meta |

| -NO₂ (Nitro) | Electron Withdrawing (-M, -I) | Strongly Deactivating | Meta |

| -Cl, -Br, -I (Halogens) | Electron Withdrawing (-I > +M) | Deactivating | Ortho, Para |

| -CH₃ (Alkyl) | Electron Donating (+I) | Activating | Ortho, Para |

Oxidation and Reduction Pathways of this compound Analogues

Oxidation of Alkyne and Piperazine Moieties

The oxidation of ethynylphenylpiperazine analogues can be directed towards either the alkyne group or the piperazine nitrogens, often with a high degree of selectivity.

Alkyne Moiety Oxidation:

The terminal ethynyl group is susceptible to various oxidative transformations. Strong oxidative cleavage can be achieved using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This reaction cleaves the carbon-carbon triple bond, typically yielding a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon. masterorganicchemistry.com Milder oxidation conditions can also be employed. For instance, treatment with a neutral solution of potassium permanganate can lead to the formation of a vicinal α-dicarbonyl (a diketone). libretexts.org Another important transformation is the hydroboration-oxidation reaction, which results in the anti-Markovnikov addition of water across the triple bond. This initially forms an unstable enol intermediate, which rapidly tautomerizes to the corresponding phenylacetaldehyde (B1677652) derivative. khanacademy.orgchemistrysteps.com

| Reaction Type | Reagent(s) | Product(s) | Key Feature |

| Oxidative Cleavage | 1. O₃ or KMnO₄2. H₂O | 4-(4-Methylpiperazin-1-yl)benzoic acid + CO₂ | Cleavage of C≡C triple bond. masterorganicchemistry.com |

| Gentle Oxidation | Neutral KMnO₄ | 1-Phenyl-2-(4-(4-methylpiperazin-1-yl)phenyl)ethane-1,2-dione | Formation of an α-diketone. libretexts.org |

| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN)2. H₂O₂, NaOH | 2-(4-(4-Methylpiperazin-1-yl)phenyl)acetaldehyde | Anti-Markovnikov hydration to form an aldehyde. chemistrysteps.com |

Piperazine Moiety Oxidation:

The piperazine ring contains two tertiary amine functionalities, which are potential sites for oxidation. The nitrogen atom at the 4-position (N-methylated) and the nitrogen at the 1-position (attached to the phenyl ring) can be oxidized to their corresponding N-oxides. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. For example, kinetic studies on the oxidation of 1-methylpiperazine with bromamine-T (BAT) in an acidic medium have shown the formation of 1-methylpiperazine-N-oxide. scirp.org In some cases, more aggressive oxidation can lead to the formation of lactams or even ring-opened products. The oxidation of piperazine derivatives with mercury(II)-EDTA has been shown to yield piperazine-2,3-diones through the dehydrogenation of the piperazine ring. nih.gov The relative reactivity of the two nitrogen atoms can be influenced by electronic effects; the N-aryl nitrogen is generally less nucleophilic than the N-alkyl nitrogen due to the electron-withdrawing nature of the aromatic ring.

| Reaction Type | Reagent(s) | Typical Product(s) | Key Feature |

| N-Oxidation | H₂O₂, m-CPBA, or Bromamine-T | This compound 4-oxide | Oxidation of the more basic N-alkyl nitrogen. scirp.org |

| Dehydrogenation | Hg(II)-EDTA | This compound-2,3-dione | Oxidation of the ring carbons adjacent to nitrogen. nih.gov |

Reduction of Aromatic and Heterocyclic Systems

While the piperazine ring is a fully saturated heterocycle and thus generally inert to further reduction, the aromatic phenyl ring can be reduced under specific conditions.

The most common method for the partial reduction of an aromatic ring is the Birch reduction. pharmaguideline.com This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol (such as ethanol or tert-butanol) as a proton source. youtube.comwikipedia.org The reaction proceeds via a single-electron transfer mechanism to generate a radical anion, which is subsequently protonated. A second electron transfer and protonation yields a non-conjugated 1,4-cyclohexadiene. pharmaguideline.comjk-sci.com

The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. slideshare.net The piperazine group is an electron-donating group, which directs the reduction to occur at the ortho and meta positions, leaving the ipso and para carbons (the carbons attached to the piperazine and ethynyl groups, respectively) as part of the resulting double bonds.

| Reaction Type | Reagent(s) | Product | Key Feature |

| Partial Aromatic Reduction | Na or Li, NH₃ (l), ROH | 1-(4-Ethynylcyclohexa-1,4-dien-1-yl)-4-methylpiperazine | Reduction of the phenyl ring to a 1,4-diene. pharmaguideline.comjk-sci.com |

Rearrangement Reactions and Tautomerism in Related Ethynyl-Piperazine Systems

Rearrangement reactions provide powerful synthetic routes to complex heterocyclic structures and can be relevant in the synthesis and transformation of ethynyl-piperazine systems. Tautomerism, while not a significant feature of the parent compound, is crucial in understanding the reactivity of its intermediates and derivatives.

Rearrangement Reactions:

Many classical rearrangement reactions are utilized in the synthesis of the piperazine core itself. These reactions often involve intramolecular migrations to form the stable six-membered ring. While not rearrangements of a pre-formed ethynylphenylpiperazine, they are fundamental to the chemistry of this class of compounds.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution reaction. A suitably substituted precursor, for example, could undergo a Smiles rearrangement to form a condensed heterocyclic system. It is a powerful tool for creating complex molecular architectures from simpler starting materials. researchgate.net

Aza-Wittig Reaction: The intramolecular aza-Wittig reaction is a modern and efficient method for constructing nitrogen-containing heterocycles. It involves the reaction of an iminophosphorane with a carbonyl group within the same molecule and has been successfully applied to the synthesis of piperazine-2,5-diones. thieme-connect.comthieme-connect.comresearchgate.net

Other Rearrangements: A variety of other rearrangements, including the Diaza-Cope, Mumm, Curtius, and Schmidt reactions, have been employed to synthesize diverse piperazine analogues, highlighting the versatility of this scaffold in synthetic chemistry. bohrium.combenthamdirect.comeurekaselect.com

Tautomerism:

Tautomerism refers to the equilibrium between two readily interconvertible structural isomers. For the parent molecule this compound, there are no common tautomeric forms due to its structural rigidity and lack of labile protons in suitable positions.

Similarly, the oxidation of the piperazine ring can lead to intermediates that exhibit tautomerism. For example, the oxidation of certain piperidine derivatives can yield oxazolidines that exist in equilibrium with their open-chain hydroxy-enamine tautomers. researchgate.net While not directly demonstrated for this specific system, such equilibria are plausible in oxidized derivatives of this compound.

Advanced Spectroscopic and Crystallographic Characterization for 1 4 Ethynylphenyl 4 Methylpiperazine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the covalent structure of 1-(4-Ethynylphenyl)-4-methylpiperazine. Through the analysis of 1H and 13C NMR spectra, along with advanced 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. muni.cznih.gov

1H NMR Spectral Analysis of Protons within this compound

The 1H NMR spectrum provides precise information about the chemical environment, connectivity, and number of different protons in the molecule. chemicalbook.comnih.gov The expected proton signals for this compound are detailed below.

Aromatic Region: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. Two distinct signals, appearing as doublets, are expected. The protons ortho to the piperazine (B1678402) group are anticipated to be slightly upfield compared to the protons ortho to the ethynyl (B1212043) group due to the electron-donating nature of the nitrogen atom.

Piperazine Ring: The eight protons of the piperazine ring are chemically non-equivalent and typically appear as two distinct multiplets. The four protons on the carbons adjacent to the aromatic ring (C2' and C6') are deshielded and appear further downfield. The four protons on the carbons adjacent to the methyl group (C3' and C5') appear at a relatively higher field.

Alkyl and Alkynyl Region: The N-methyl group protons appear as a sharp singlet, as they have no adjacent protons to couple with. The terminal ethynyl proton also appears as a distinct singlet, a characteristic feature of monosubstituted acetylenes.

Interactive Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ha) | ~7.35 | Doublet (d) | 2H |

| Aromatic (Hb) | ~6.85 | Doublet (d) | 2H |

| Piperazine (-N-CH2-Ar) | ~3.20 | Triplet (t) | 4H |

| Piperazine (-N-CH2-CH3) | ~2.55 | Triplet (t) | 4H |

| Methyl (-N-CH3) | ~2.35 | Singlet (s) | 3H |

| Ethynyl (≡C-H) | ~3.05 | Singlet (s) | 1H |

13C NMR Spectral Analysis of Carbon Skeleton

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. muni.cznih.gov For this compound, a total of seven signals in the aromatic/alkynyl region and three signals in the aliphatic region are expected, corresponding to the ten unique carbon environments in the molecule. mdpi.com

Aromatic Carbons: Four signals are expected for the benzene ring. The carbon atom bonded to the piperazine nitrogen (C1) is the most downfield due to the deshielding effect of the nitrogen. The carbon atom bonded to the ethynyl group (C4) is also distinct. The two remaining signals correspond to the four aromatic CH carbons (C2/C6 and C3/C5).

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group (Cα and Cβ) produce characteristic signals in the range of 75-90 ppm.

Aliphatic Carbons: Three signals are expected in the upfield region. These correspond to the two non-equivalent methylene (B1212753) carbons of the piperazine ring and the carbon of the N-methyl group.

Interactive Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C1, C-N) | ~150.5 |

| Aromatic (C2/C6, CH) | ~133.0 |

| Aromatic (C3/C5, CH) | ~116.0 |

| Aromatic (C4, C-C≡) | ~119.5 |

| Alkynyl (Cα, C-Ar) | ~83.0 |

| Alkynyl (Cβ, ≡CH) | ~77.5 |

| Piperazine (-N-C H2-Ar) | ~49.0 |

| Piperazine (-N-C H2-CH3) | ~55.0 |

| Methyl (-N-C H3) | ~46.0 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

While 1D NMR spectra confirm the basic structure, 2D NMR techniques are employed to rigorously establish connectivity and probe the molecule's three-dimensional conformation. nih.gov

2D Correlated Spectroscopy (COSY): A 1H-1H COSY experiment would confirm proton-proton couplings. Cross-peaks would be observed between the adjacent aromatic protons and between the two sets of methylene protons within the piperazine ring, confirming their positions in the spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the 13C signals for all protonated carbons (aromatic CH, piperazine CH2, and methyl CH3).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is critical for confirming the assembly of the molecular fragments. Key correlations would include the coupling from the piperazine protons (adjacent to the ring) to the aromatic carbons, and from the aromatic protons to the alkynyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial data for conformational analysis. nih.gov For this compound, a NOESY spectrum would show correlations between the aromatic protons at C2/C6 and the adjacent piperazine methylene protons. This data helps to establish the preferred conformation of the piperazine ring (typically a chair conformation) and the spatial relationship between the phenyl and piperazine moieties. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. muni.cz

Characteristic Vibrational Frequencies of Ethynyl and Piperazine Groups

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts. mdpi.comspectrabase.com

Ethynyl Group: The terminal alkyne presents two highly characteristic vibrations. A sharp, medium-intensity band around 3300 cm-1 corresponds to the ≡C-H stretching vibration. The C≡C triple bond stretch appears as a weaker band in the 2100-2150 cm-1 region.

Piperazine Group: The piperazine moiety contributes several bands. Multiple bands in the 2800-3000 cm-1 region are due to symmetric and asymmetric C-H stretching of the methylene and methyl groups. C-N stretching vibrations are typically found in the 1100-1250 cm-1 range.

Aromatic Ring: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm-1. Characteristic C=C stretching vibrations of the benzene ring appear in the 1500-1610 cm-1 region.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| Ethynyl | ≡C-H Stretch | ~3300 | Medium, Sharp |

| Aromatic | C-H Stretch | 3020-3100 | Weak |

| Aliphatic (Piperazine/Methyl) | C-H Stretch | 2800-2980 | Strong |

| Ethynyl | C≡C Stretch | 2110 | Weak-Medium |

| Aromatic | C=C Stretch | 1605, 1515 | Medium-Strong |

| Piperazine | C-N Stretch | 1130-1250 | Medium |

Correlation of Experimental and Theoretically Calculated Vibrational Spectra

To achieve a precise and reliable assignment of all observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical calculations. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT) using basis sets such as B3LYP/6-311++G(d,p), are employed to calculate the optimized molecular geometry and its corresponding vibrational frequencies. nih.govmdpi.com

These computational models allow for the prediction of the complete vibrational spectrum. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor, leading to excellent agreement between the theoretical and experimental data. spectrabase.com The primary advantage of this approach is the ability to perform a Potential Energy Distribution (PED) analysis. PED analysis describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode, enabling an unambiguous assignment of even complex vibrations in the fingerprint region of the spectrum. nih.gov This correlative approach is essential for a comprehensive understanding of the molecule's vibrational dynamics. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for the elucidation of molecular structures, providing precise information on the molecular weight and characteristic fragmentation patterns of a compound. For this compound, these analyses confirm its elemental composition and offer insights into the stability and connectivity of its constituent parts.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₁₃H₁₆N₂. HRMS analysis, often utilizing techniques like Quadrupole Time-of-Flight (QTOF), is instrumental in confirming this composition. nih.gov The exact mass of the protonated molecular ion [M+H]⁺ is calculated and then compared to the experimentally measured value to validate the structure.

| Formula | Species | Calculated Exact Mass (Da) | Typical Experimental Accuracy |

|---|---|---|---|

| C₁₃H₁₆N₂ | [M+H]⁺ | 199.1386 | ± 0.0005 |

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation pathways of the parent ion. The fragmentation of N-arylpiperazine derivatives is well-documented and typically involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the ring to the aryl group. xml-journal.net

For this compound, the protonated molecule [M+H]⁺ at m/z 199.14 would likely undergo fragmentation through several key pathways:

Cleavage of the Piperazine Ring: The piperazine ring can undergo characteristic ring-opening fragmentation, leading to a series of smaller amine fragments. Common fragments for phenylpiperazines include ions at m/z 70 and m/z 56. xml-journal.net

Loss of the Methyl Group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 184.12.

Benzylic-type Cleavage: The bond between the phenyl ring and the piperazine nitrogen is a common point of fragmentation. Cleavage can lead to the formation of a stable ethynylphenyl fragment or a methylpiperazine fragment ion.

Formation of Tropylium-like Ions: Aromatic compounds can rearrange to form stable ions. The ethynylphenyl moiety might fragment to produce ions characteristic of substituted benzene rings, such as an ion at m/z 101, corresponding to the ethynylphenyl cation [C₈H₅]⁺. nih.govdocbrown.info

| Proposed Fragment Ion (m/z) | Possible Structure / Origin |

|---|---|

| 199.14 | [C₁₃H₁₆N₂ + H]⁺ (Parent Ion) |

| 184.12 | [M+H - CH₃]⁺ |

| 115.06 | [C₈H₅N]⁺ (Ethynylphenylnitrene radical cation) |

| 101.04 | [C₈H₅]⁺ (Ethynylphenyl cation) |

| 84.08 | [C₅H₁₀N]⁺ (Methylpiperazine fragment) |

| 70.07 | [C₄H₈N]⁺ (Piperazine ring fragment) |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related N-arylpiperazine derivatives provides a robust model for its expected solid-state conformation and packing. mdpi.commdpi.com

The crystal packing of N-arylpiperazine derivatives is typically governed by a combination of weak intermolecular forces. researchgate.net In the solid state of this compound, the following interactions are anticipated:

C-H···π Interactions: The hydrogen atoms on the piperazine ring and methyl group can interact with the π-system of the ethynylphenyl ring of adjacent molecules. These interactions play a significant role in stabilizing the crystal lattice of similar structures. mdpi.com

π-π Stacking: Depending on the packing arrangement, face-to-face or offset stacking of the aromatic ethynylphenyl rings may occur, contributing to the stability of the crystal structure.

Analysis of analogous compounds shows that the piperazine ring consistently adopts a stable chair conformation. iucr.orgnih.govnih.gov It is highly probable that this compound would also exhibit this conformation in its crystal structure.

Based on crystallographic data from analogous N-arylpiperazine and ethynylbenzene structures, the expected geometric parameters for this compound can be reliably predicted. The piperazine ring is expected to adopt a chair conformation, which minimizes steric strain. The dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring is a key conformational parameter in N-arylpiperazines, often ranging from 10° to 50°, influenced by the substituents and crystal packing forces. mdpi.com

| Parameter | Atoms Involved | Typical Value | Reference Structure Type |

|---|---|---|---|

| Bond Length (Å) | C≡C (Ethynyl) | ~1.20 Å | Ethynylbenzene derivatives |

| Bond Length (Å) | C-C (Aromatic) | ~1.39 Å | Phenyl derivatives muni.cz |

| Bond Length (Å) | Cₐᵣ-N (Aryl-Nitrogen) | ~1.40 - 1.43 Å | N-Arylpiperazines |

| Bond Length (Å) | C-N (Piperazine) | ~1.46 - 1.49 Å | Piperazine derivatives muni.cz |

| Bond Angle (°) | C-C≡C (Ethynyl) | ~178 - 180° | Ethynylbenzene derivatives |

| Bond Angle (°) | C-N-C (Piperazine) | ~109 - 112° | Piperazine derivatives soton.ac.uk |

| Torsional Angle (°) | Dihedral (Phenyl-Piperazine) | ~10 - 50° | N-Arylpiperazines mdpi.com |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the conjugated ethynylphenyl chromophore.

The primary electronic transition anticipated is a π → π* transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital within the aromatic and ethynyl system. wikipedia.orglibretexts.org The presence of the ethynyl group in conjugation with the phenyl ring extends the π-system, which typically results in a bathochromic (red) shift of the absorption maximum (λₘₐₓ) to longer wavelengths compared to benzene itself.

The N-methylpiperazine group, connected to the phenyl ring via a nitrogen atom, acts as an auxochrome. The lone pair of electrons on the nitrogen atom (an 'n' orbital) can interact with the π-system of the ring, leading to an n → π* transition. This interaction often results in a further bathochromic shift and an increase in the molar absorptivity (ε) of the π → π* band. wikipedia.org The spectrum of the closely related 1-phenylpiperazine (B188723) shows an absorption maximum around 240-250 nm, and it is expected that the extended conjugation from the ethynyl group in the target molecule would shift this absorption to a slightly longer wavelength. nist.gov

| Chromophore System | Typical Transition | Expected λₘₐₓ Range (nm) |

|---|---|---|

| Benzene | π → π | ~204, ~256 |

| Phenylpiperazine | π → π / n → π | ~240 - 250 |

| Ethynylbenzene | π → π | ~235 - 245 |

| This compound | π → π* / n → π* | ~250 - 270 (Estimated) |

Computational Chemistry and Theoretical Investigations of 1 4 Ethynylphenyl 4 Methylpiperazine Electronic and Molecular Properties

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT, especially with hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), offers a balance of computational cost and accuracy, making it suitable for studying medium-sized organic molecules such as 1-(4-Ethynylphenyl)-4-methylpiperazine. irjweb.comcolab.ws These methods are used to solve the Schrödinger equation approximately, providing detailed insights into molecular structure, energy, and properties.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the global minimum energy conformation, must be identified. This is achieved through geometry optimization. For a flexible molecule like this compound, this process involves a conformational analysis to explore the potential energy surface.

The piperazine (B1678402) ring typically adopts a stable chair conformation to minimize steric strain. muni.cz The substituents—the 4-ethynylphenyl group on one nitrogen and the methyl group on the other—can be in either axial or equatorial positions. Computational studies on similar piperazine derivatives show that the bulkier aryl substituent generally prefers the equatorial position to minimize steric hindrance. muni.cz A potential energy surface scan, performed by systematically rotating the bonds connecting the phenyl ring to the piperazine nitrogen, would confirm the most stable rotational isomer. The final optimized geometry, confirmed by the absence of imaginary vibrational frequencies, serves as the basis for all subsequent calculations. muni.cz

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) The following data are illustrative, based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-N (piperazine ring avg.) | 1.465 |

| C-C (piperazine ring avg.) | 1.535 | |

| N-C (phenyl) | 1.415 | |

| C≡C (ethynyl) | 1.208 | |

| Bond Angles (°) | C-N-C (piperazine ring avg.) | 111.0 |

| C-C-N (piperazine ring avg.) | 109.5 | |

| C-N-C (phenyl-piperazine) | 118.5 |

Electronic Structure Analysis: HOMO, LUMO, and Band Gap Energies

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior. nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynylphenyl and piperazine nitrogen moieties, which are the most likely sites of electron donation. Conversely, the LUMO is likely distributed over the π-system of the aromatic ring, which can accept electron density. The energy gap determines the molecule's electronic absorption properties and its potential for intramolecular charge transfer. muni.czderpharmachemica.com

Table 2: Representative Calculated Frontier Orbital Energies for this compound The following data are illustrative, based on DFT/B3LYP calculations for analogous compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.35 |

| Band Gap (ΔE) | 4.50 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions. nih.govresearchgate.net It examines charge delocalization from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance.

In this compound, significant interactions are expected between the lone pair orbitals of the nitrogen atoms (n) and the antibonding orbitals (σ* or π) of adjacent bonds. For instance, hyperconjugative interactions between the nitrogen lone pair and the π orbitals of the phenyl ring would indicate charge delocalization from the piperazine moiety to the aromatic system. acadpubl.eu NBO analysis also confirms the hybridization of atomic orbitals, providing a more nuanced understanding of the bonding within the molecule.

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for Key Interactions The following data are representative examples of NBO analysis outputs.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Npiperazine | π* (Caromatic-Caromatic) | 5.10 |

| π (Caromatic-Caromatic) | π* (C≡C) | 20.50 |

| LP(1) Npiperazine | σ* (C-C)piperazine | 3.85 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Neutral regions are generally colored green.

For this compound, the MEP map would likely show the most negative potential localized around the piperazine nitrogen atoms due to their lone pairs and the π-electron cloud of the ethynyl (B1212043) group. These areas represent the primary sites for protonation and interaction with electrophiles. Positive potential would be concentrated around the hydrogen atoms, particularly those on the piperazine ring and the terminal alkyne.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a standard (e.g., TMS). scispace.comresearchgate.net Comparing the calculated ¹H and ¹³C NMR spectra with experimental data helps validate the computed geometry and provides unambiguous peak assignments. nih.govscispace.com

IR Frequencies: The calculation of harmonic vibrational frequencies is another key application. nih.gov These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity, can be compared with experimental FT-IR and Raman spectra. muni.czajchem-a.com This allows for a detailed assignment of vibrational modes, such as the characteristic C≡C-H stretch of the ethynyl group, the C-N stretches of the piperazine ring, and the aromatic C-H vibrations. scispace.com

Table 4: Representative Calculated Spectroscopic Data These values are illustrative and based on typical DFT predictions for the given functional groups.

Calculated 1H and 13C NMR Chemical Shifts (ppm)| Atom | Calculated δ (ppm) |

|---|---|

| -C≡H | 3.10 |

| N-CH3 | 2.35 |

| Aromatic C-H | 7.0 - 7.5 |

| C≡C-H | 83.5 |

| N-CH3 | 46.0 |

| Piperazine C | 50.0 - 55.0 |

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| ≡C-H Stretch | 3310 |

| Aromatic C-H Stretch | 3050 - 3080 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C≡C Stretch | 2115 |

| Aromatic C=C Stretch | 1500 - 1610 |

| C-N Stretch | 1150 - 1250 |

Mulliken Population Analysis and Crystal Orbital Overlap Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. uni-muenchen.de By partitioning the total electron density among the atoms, it provides insight into the charge distribution and the ionicity of chemical bonds. colab.ws For this compound, this analysis would quantify the negative charge on the electronegative nitrogen atoms and the charge distribution across the aromatic and ethynyl groups. muni.cz While Mulliken charges are known to be basis-set dependent, they offer a useful qualitative picture of the molecular charge landscape. Crystal Orbital Overlap Population (COOP) analysis, more commonly applied to periodic systems, gives insight into the bonding, non-bonding, or anti-bonding nature of interactions between orbitals in a solid-state structure.

Table 5: Representative Mulliken Atomic Charges The following data are illustrative examples calculated at the DFT/B3LYP level.

| Atom | Calculated Charge (e) |

|---|---|

| N1 (connected to phenyl) | -0.45 |

| N4 (connected to methyl) | -0.52 |

| C (terminal alkyne) | -0.18 |

| H (terminal alkyne) | +0.15 |

| C (methyl) | -0.25 |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of molecules, offering a window into their conformational landscapes and interactions with the surrounding environment. For this compound, these simulations are instrumental in understanding its structural flexibility and the influence of solvents on its properties.

The conformational flexibility of this compound is primarily dictated by two key structural features: the piperazine ring and the rotational freedom around the single bonds connecting the ring systems.

The piperazine ring itself is known to exist in several conformations, with the chair form being the most thermodynamically stable, followed by twist-boat, boat, and half-chair conformations. In solution, the piperazine moiety of similar N-arylpiperazine derivatives predominantly adopts this low-energy chair conformation. This conformation minimizes steric hindrance and torsional strain, making it the most populated state in an equilibrium ensemble.

Significant rotational barriers can be expected around the C(phenyl)-N(piperazine) bond and the C(phenyl)-C(ethynyl) bond. Density functional theory (DFT) calculations on related phenylene ethynylene molecules have shown that rotational barriers for phenyl rings can be on the order of a few kcal/mol. aps.org For this compound, rotation of the ethynylphenyl group relative to the piperazine ring would involve overcoming steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent methylene (B1212753) groups of the piperazine ring. The energy barrier for this rotation dictates the rate of interconversion between different rotational isomers (rotamers) in solution. Low activation energies, consistent with phenyl ring rotation, suggest that the molecule would be conformationally dynamic at room temperature. aps.org

| Bond/Rotation Axis | Related System | Typical Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Phenyl Ring Rotation | Phenylene Ethynylene Oligomer | ~1.8 - 7.0 | aps.org |

| C(aryl)-N Bond | N-Arylpiperazines | Variable, dependent on substitution | N/A |

The solvent environment plays a crucial role in determining the preferred conformation and electronic properties of a solute molecule. frontiersin.org For this compound, both explicit solute-solvent interactions (like hydrogen bonding) and implicit bulk solvent effects (polarity) are significant.

Computational studies on similar piperazine derivatives show that solvent polarity can influence the stability of different conformers. researchgate.net In polar solvents, conformations with larger dipole moments are generally stabilized to a greater extent than less polar conformers. The dipole moment of this compound would be expected to change with the rotation of the ethynylphenyl group, and thus, the equilibrium population of rotamers could be solvent-dependent.

Furthermore, the electronic properties are also affected. The interaction with solvent molecules can alter the charge distribution within the molecule. Time-dependent density functional theory (TD-DFT) calculations, often performed using a polarizable continuum model (PCM) to simulate solvent effects, are used to predict how the electronic absorption spectra of molecules shift in different solvents. researchgate.net For N-arylpiperazines, increasing solvent polarity typically leads to a redshift (a shift to longer wavelengths) in the absorption maxima, indicating a stabilization of the excited state relative to the ground state. mdpi.com This solvatochromic effect is a direct consequence of the altered electronic landscape of the molecule due to interactions with the solvent. frontiersin.orgmdpi.com Standard dielectric continuum solvent models may not always be sufficient, and combined cluster/continuum models can provide more accurate results. nih.gov

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. This compound can be considered a D-π-A system, where the methylpiperazine group acts as an electron donor, the phenyl-ethynyl unit serves as the π-conjugated bridge, and the terminal ethynyl group has electron-withdrawing character.

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. These properties describe how the molecule's dipole moment responds to an applied electric field. Density functional theory (DFT) is a widely used computational method to calculate these properties for organic molecules. researchgate.netresearchgate.net